molecular formula C17H22N4O4 B5509403 (1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5509403
M. Wt: 346.4 g/mol
InChI Key: XNIAHOPVYIWOCB-QWHCGFSZSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves multi-step organic reactions, including cyclization and functionalization steps. For example, the synthesis of novel oxadiazole derivatives from carboxylic acid and ethyl carboxylate demonstrates the complexity and precision required in creating such molecules (Jiang et al., 2012).

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the spatial structure of compounds. The structural determination provides insights into the arrangement of atoms and the geometry of the molecule, which is crucial for understanding its reactivity and properties (Jiang et al., 2012).

Chemical Reactions and Properties

The chemical behavior of oxadiazole derivatives, including their reactions under various conditions, helps elucidate the compound's reactivity. For instance, cyclization reactions and the effect of substituents on the molecular properties highlight the compound's versatility in chemical synthesis (Pardeshi et al., 2010).

Physical Properties Analysis

The physical properties, such as absorption and fluorescence spectral characteristics, depend significantly on the compound's structure. These properties can be altered by changing substituents, indicating the compound's potential applications in materials science (Jiang et al., 2012).

properties

IUPAC Name

(1S,5R)-3-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-23-8-6-21-13-5-4-12(17(21)22)9-20(10-13)11-15-18-16(19-25-15)14-3-2-7-24-14/h2-3,7,12-13H,4-6,8-11H2,1H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIAHOPVYIWOCB-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2CCC(C1=O)CN(C2)CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-3-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

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